Hydrohalisulfate 1
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Overview
Description
Hydrohalisulfate 1 is a chemical compound known for its inhibitory activity against isocitrate lyase, an enzyme involved in the glyoxylate cycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrohalisulfate 1 can be synthesized through a series of chemical reactions involving the sulfonation of hydroquinone derivatives. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation processes. These processes are optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Hydrohalisulfate 1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to hydroquinone derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, hydroquinone derivatives, and substituted hydrohalisulfates .
Scientific Research Applications
Hydrohalisulfate 1 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Its inhibitory activity against isocitrate lyase makes it a valuable tool in studying metabolic pathways in microorganisms.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent, particularly against fungal pathogens like Candida albicans.
Mechanism of Action
Hydrohalisulfate 1 exerts its effects by inhibiting the enzyme isocitrate lyase, which is crucial for the glyoxylate cycle in microorganisms. This inhibition disrupts the metabolic processes of pathogens, leading to their reduced virulence and survival. The molecular target of this compound is the active site of isocitrate lyase, where it binds and prevents the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Halisulfate 1: Another sulfonated hydroquinone derivative with similar inhibitory activity.
Halisulfate 5: A related compound with a different sulfonation pattern and slightly lower inhibitory activity.
Uniqueness: Hydrohalisulfate 1 is unique due to its specific sulfonation pattern, which confers higher inhibitory activity against isocitrate lyase compared to other similar compounds. This makes it a more potent inhibitor and a valuable tool in antimicrobial research .
Properties
Molecular Formula |
C31H48O3 |
---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
2-[(E,7R,8R)-9-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-8-hydroxy-3,7-dimethylnon-2-enyl]benzene-1,4-diol |
InChI |
InChI=1S/C31H48O3/c1-21(11-13-24-19-25(32)14-15-27(24)33)9-7-10-23(3)28(34)20-26-22(2)12-16-29-30(4,5)17-8-18-31(26,29)6/h11-12,14-15,19,23,26,28-29,32-34H,7-10,13,16-18,20H2,1-6H3/b21-11+/t23-,26+,28-,29+,31-/m1/s1 |
InChI Key |
JZTPEJICPYCDGH-JWMGXGOZSA-N |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@]([C@H]1C[C@H]([C@H](C)CCC/C(=C/CC3=C(C=CC(=C3)O)O)/C)O)(CCCC2(C)C)C |
Canonical SMILES |
CC1=CCC2C(CCCC2(C1CC(C(C)CCCC(=CCC3=C(C=CC(=C3)O)O)C)O)C)(C)C |
Origin of Product |
United States |
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